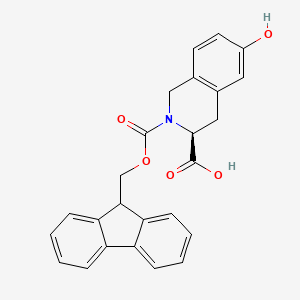

Fmoc-L-Tic(6-OH)-OH

Description

Significance of Conformationally Constrained Amino Acids in Peptide Science

Natural peptides often exhibit a high degree of flexibility, which can be a disadvantage in drug development. This flexibility can lead to poor binding affinity with biological targets, as the peptide must adopt a specific, energetically unfavorable conformation to interact effectively. Furthermore, linear peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential. nih.gov

The introduction of conformational constraints into a peptide's structure is a powerful strategy to overcome these limitations. nih.gov By restricting the rotational freedom of the peptide backbone or amino acid side chains, researchers can pre-organize the molecule into a bioactive conformation. This rigidification can lead to several significant advantages:

Enhanced Receptor Affinity and Selectivity: A constrained peptide that more closely resembles the receptor-bound shape of the native peptide will bind with higher affinity. nih.gov This can also improve selectivity for a specific receptor subtype, reducing off-target effects.

Increased Proteolytic Stability: The restricted structure of a constrained peptide can make it a poor substrate for degradative enzymes, thereby increasing its biological half-life. nih.gov

Defined Structural Scaffolds: These amino acids are crucial for defining secondary structures like β-turns and helices, which are often essential for biological activity.

Overview of Tetrahydroisoquinoline Carboxylic Acid (Tic) Derivatives in Medicinal Chemistry

Among the various types of constrained amino acids, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) has emerged as a particularly valuable scaffold in medicinal chemistry. rsc.org Tic is an unnatural, cyclic amino acid that can be considered a conformationally restricted analog of Phenylalanine (Phe). rsc.org Its rigid structure is created by bridging the alpha-carbon and the nitrogen atom of the amino acid backbone with a benzyl (B1604629) group.

The Tic scaffold has been successfully incorporated into numerous biologically active compounds. rsc.orgnih.gov It is often used as a surrogate for Proline to induce specific turns in a peptide chain or to replace Phenylalanine or Tyrosine to lock the orientation of the aromatic side chain. nih.govpeptide.comresearchgate.net A notable example of its application is in the development of the ACE inhibitor quinapril, where the substitution of a Proline residue with Tic led to an effective drug. nih.govresearchgate.net The defined geometry and biological activity of Tic derivatives make them a core structural element in the design of diverse compounds targeting various enzymes and receptors. nih.gov

Research Context and Utility of Fmoc-L-Tic(6-OH)-OH in Peptide Design

The compound this compound is a specialized building block designed for use in peptide synthesis, with each of its components serving a distinct and critical function.

The Fmoc Protecting Group: The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group is fundamental to modern Solid-Phase Peptide Synthesis (SPPS). americanpeptidesociety.org It serves as a temporary protecting group for the amino terminus of the amino acid. The key advantage of the Fmoc group is that it is base-labile, meaning it can be removed under mild basic conditions (typically with piperidine), leaving acid-labile side-chain protecting groups intact. americanpeptidesociety.org This "orthogonal" protection strategy is gentle and compatible with a wide range of sensitive and modified amino acids. americanpeptidesociety.org

The L-Tic(6-OH) Core as a Constrained Tyrosine Analog: The core of the molecule, L-Tic(6-OH), provides the conformational constraint inherent to the Tic scaffold. The addition of a hydroxyl (-OH) group at the 6-position of the isoquinoline (B145761) ring is of paramount importance. This modification transforms the amino acid from a simple Phenylalanine mimetic into a rigid analog of Tyrosine (Tyr). nih.govnih.gov The phenolic hydroxyl group of Tyrosine is often critical for receptor binding through hydrogen bonding or for post-translational modifications. By providing this hydroxyl group in a fixed spatial orientation, L-Tic(6-OH) allows researchers to design peptides with enhanced specificity for targets where the precise positioning of a phenolic moiety is required for activity. For instance, in the design of opioid peptidomimetics, 7-hydroxy-Tic (a closely related structure) has been used as a constrained Tyr analog. nih.gov

The combination of these features makes this compound a highly valuable reagent for creating sophisticated peptide mimetics. It allows for the straightforward incorporation of a conformationally locked Tyrosine surrogate into a growing peptide chain using standard Fmoc-SPPS protocols. This enables detailed structure-activity relationship studies aimed at developing peptides with superior stability, affinity, and biological function.

Data Tables

Table 1: Chemical Compound Properties

| Identifier | Value |

|---|---|

| Compound Name | This compound |

| Systematic Name | (3S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

| Molecular Formula | C₂₅H₂₁NO₅ |

| Molecular Weight | 415.44 g/mol (Calculated) |

| Parent Compound | Fmoc-L-Tic-OH |

| Parent CAS Number | 136030-33-6 sigmaaldrich.comnih.gov |

| Parent Molecular Formula | C₂₅H₂₁NO₄ sigmaaldrich.comnih.gov |

| Parent Molecular Weight | 399.44 g/mol sigmaaldrich.comnih.gov |

Table 2: Chemical Compound Names Mentioned

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| This compound | N-α-(9-Fluorenylmethyloxycarbonyl)-L-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

| Tic | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid |

| Phe | Phenylalanine |

| Tyr | Tyrosine |

| Pro | Proline |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| Htc | 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H21NO5 |

|---|---|

Molecular Weight |

415.4 g/mol |

IUPAC Name |

(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C25H21NO5/c27-17-10-9-15-13-26(23(24(28)29)12-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23,27H,12-14H2,(H,28,29)/t23-/m0/s1 |

InChI Key |

CIRUVUFIOMTUNA-QHCPKHFHSA-N |

Isomeric SMILES |

C1[C@H](N(CC2=C1C=C(C=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Canonical SMILES |

C1C(N(CC2=C1C=C(C=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc L Tic 6 Oh Oh and Its Analogues

Strategies for L-Tic(6-OH) Core Synthesis

The foundational step in the synthesis of Fmoc-L-Tic(6-OH)-OH is the construction of the L-Tic(6-OH) scaffold. This is typically achieved through cyclization reactions that form the tetrahydroisoquinoline ring system.

Pictet-Spengler Reaction and Related Cyclization Methodologies

The Pictet-Spengler reaction is a key strategy for synthesizing tetrahydroisoquinolines. nih.govwatanabechem.co.jpnih.gov It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. nih.gov For the synthesis of the L-Tic(6-OH) core, the starting material would be L-m-tyrosine, which possesses the required 3-hydroxyphenyl moiety that will become the 6-hydroxy group in the final product.

The classical Pictet-Spengler reaction involves reacting the amino acid with formaldehyde, typically in the presence of a strong acid like hydrochloric or sulfuric acid, under reflux conditions. google.com The reaction proceeds through the formation of a Schiff base, which then undergoes an intramolecular electrophilic substitution on the electron-rich aromatic ring to form the tetrahydroisoquinoline ring system. The presence of the hydroxyl group on the aromatic ring activates it towards this electrophilic attack. However, reaction conditions for substrates with phenolic groups often require careful optimization to avoid side reactions such as polymerization.

Alternative cyclization methods for similar tetrahydroisoquinoline carboxylic acids have also been explored, including variations of the Pomeranz–Fritsch–Bobbitt and Bischler-Napieralski reactions, followed by reduction. sigmaaldrich.com

Fmoc-Protection Strategies and Orthogonal Protecting Group Chemistry

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group in solid-phase peptide synthesis (SPPS). google.com Its key advantage lies in its lability to bases, typically piperidine, while being stable to the acidic conditions used to cleave side-chain protecting groups and the final peptide from the resin. google.com

The introduction of the Fmoc group to the L-Tic(6-OH) core is generally achieved by reacting it with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimide (Fmoc-OSu) under basic conditions. The choice of base and solvent is crucial to ensure complete reaction without side reactions.

In the context of synthesizing peptides containing this compound, orthogonal protecting groups are essential. nih.gov This strategy allows for the selective removal of one protecting group in the presence of others. nih.gov For this compound, the phenolic hydroxyl group at the 6-position often requires protection to prevent side reactions during peptide synthesis. A common protecting group for hydroxyl functions in Fmoc-based SPPS is the tert-butyl (tBu) group, which is acid-labile and can be removed simultaneously with the cleavage of the peptide from the resin using trifluoroacetic acid (TFA). nih.gov This Fmoc/tBu protection scheme is a cornerstone of modern SPPS. nih.govnih.gov

| Protecting Group | Target Functionality | Deprotection Condition | Orthogonality |

| Fmoc | α-Amino group | 20% Piperidine in DMF | Stable to acid |

| tBu | 6-Hydroxyl group | 95% TFA | Stable to base |

| Alloc | α-Amino or side-chain | Pd(PPh₃)₄/PhSiH₃ | Stable to acid and base |

| ivDde | Side-chain amino group | 2% Hydrazine in DMF | Stable to acid and base |

Derivatization and Functionalization of the L-Tic(6-OH) Scaffold

The L-Tic(6-OH) scaffold offers multiple sites for derivatization, allowing for the introduction of various functionalities to modulate the properties of the resulting peptides. The primary sites for modification are the phenolic hydroxyl group, the carboxylic acid, and potentially the aromatic ring.

The 6-hydroxyl group can undergo O-alkylation to introduce a variety of substituents. nih.govbeilstein-journals.org This can be achieved using alkyl halides in the presence of a base. Such modifications can be used to explore structure-activity relationships or to attach reporter groups. Esterification of the phenolic hydroxyl is another possibility, leading to derivatives with different electronic and steric properties. mdpi.com

The carboxylic acid moiety is typically activated for amide bond formation during peptide synthesis. However, it can also be reduced to an alcohol or converted to other functional groups prior to its incorporation into a peptide chain.

Functionalization of the aromatic ring, for instance through electrophilic aromatic substitution, is also conceivable, although the directing effects of the existing substituents would need to be considered.

Purification and Analytical Purity Assessment in Research

The purity of this compound is critical for its successful application in peptide synthesis. Purification is typically achieved through recrystallization or column chromatography. ajpamc.com

Analytical purity is assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of Fmoc-amino acids. nih.govikm.org.my A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of water and acetonitrile, with an acid modifier like TFA. rsc.org The purity is determined by integrating the peak area of the main compound relative to any impurities. rsc.org

Other analytical techniques used to characterize the compound include:

Mass Spectrometry (MS) : To confirm the molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and stereochemistry.

Optical Rotation : To confirm the enantiomeric purity. sigmaaldrich.com

The table below shows typical analytical parameters for a related compound, Fmoc-L-Tic-OH.

| Parameter | Method | Typical Specification |

| Purity | HPLC | ≥97.0% sigmaaldrich.com |

| Optical Rotation | Polarimetry | [α]20/D +26.0±3.0°, c = 1% in methanol (B129727) sigmaaldrich.com |

| Identity | NMR, MS | Conforms to structure nih.govfda.gov |

Incorporation of Fmoc L Tic 6 Oh Oh into Peptides and Peptidomimetics

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS) using the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is the predominant method for peptide assembly. altabioscience.com The incorporation of a complex amino acid like Fmoc-L-Tic(6-OH)-OH within this framework requires careful optimization of coupling and deprotection steps.

Coupling Reagents and Conditions in Fmoc SPPS

The successful coupling of this compound, a sterically demanding amino acid, to the N-terminus of a growing peptide chain on a solid support is critical for synthesis efficiency. umich.edu The bulky nature of the Tic scaffold can hinder the approach to the activated carboxyl group, necessitating the use of potent activation reagents and optimized conditions to achieve complete acylation.

Common strategies involve the use of uronium/aminium or phosphonium salt-based coupling reagents. Reagents like HATU, HBTU, and HCTU are frequently employed for difficult couplings due to their high reactivity. uci.edu The choice of base is also crucial; a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is typically used to facilitate the reaction while minimizing side reactions. uci.edursc.org For particularly challenging couplings involving hindered residues, extending the reaction time, performing double couplings, or increasing the temperature (e.g., using microwave-assisted SPPS) can improve yields. rsc.orgresearchgate.net

Table 1: Common Coupling Reagents and Conditions for Hindered Amino Acids

| Coupling Reagent | Additive | Base | Typical Conditions |

|---|---|---|---|

| HBTU | HOBt | DIPEA | 3-5 equivalents of each, room temp, 1-4 hours |

| HATU | HOAt | DIPEA / Collidine | 3-5 equivalents of each, room temp, 1-4 hours |

| HCTU | - | DIPEA | 3-5 equivalents, room temp, 1-4 hours |

| DIC | OxymaPure | - | 3-5 equivalents of each, room temp, 1-4 hours |

This table presents generally accepted conditions for difficult couplings and should be optimized for the specific incorporation of this compound.

Fmoc Deprotection Methodologies and Optimization

The removal of the Nα-Fmoc group is a fundamental step in each cycle of SPPS. nih.gov This is typically achieved by treating the peptide-resin with a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). rsc.org The deprotection mechanism proceeds via a β-elimination pathway. peptide.com

However, incomplete Fmoc removal can occur in sequences prone to aggregation or following a sterically hindered residue like Tic. chempep.com This leads to the formation of deletion sequences, which are difficult to separate from the target peptide. To overcome this, deprotection times can be extended, or stronger base systems can be employed. A solution containing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic base, often in combination with piperidine, can accelerate Fmoc removal for difficult sequences. peptide.comnih.gov Monitoring the Fmoc deprotection via UV absorbance of the dibenzofulvene-piperidine adduct is a standard method to ensure the reaction goes to completion. nih.gov

Table 2: Fmoc Deprotection Reagents and Typical Protocols

| Reagent | Concentration & Solvent | Typical Time | Notes |

|---|---|---|---|

| Piperidine | 20% (v/v) in DMF | 2 x 10 min | Standard conditions for most syntheses. |

| 4-Methylpiperidine | 20% (v/v) in DMF | 2 x 10 min | An alternative to piperidine with similar efficacy. nih.gov |

| DBU/Piperidine | 1-2% DBU, 2-20% Piperidine in DMF | 2 x 5-15 min | Used for "difficult sequences" where standard deprotection is slow. peptide.com |

Challenges in Incorporating Sterically Hindered and Difficult Amino Acid Residues

The incorporation of this compound presents two main challenges: the steric bulk of the Tic ring system and potential inter-chain aggregation. The rigid bicyclic structure of Tic restricts bond rotation, which can lead to slow coupling reactions and incomplete Fmoc deprotection, as discussed above. umich.edu Furthermore, peptide sequences containing multiple bulky, hydrophobic residues can aggregate on the solid support, leading to poor solvation of the reactive sites and significantly reduced reaction efficiency. chempep.com

To mitigate these issues, several strategies can be employed:

Choice of Resin: Using a low-loading resin or a resin with a flexible linker (e.g., PEG-based resins) can improve reaction kinetics.

Solvent Choice: Solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) or the inclusion of "magic mixtures" (e.g., ethylene carbonate), can enhance solvation. umich.edu

Microwave Synthesis: Microwave irradiation can accelerate both coupling and deprotection steps, often overcoming the kinetic barriers associated with hindered amino acids and aggregation. rsc.org

Racemization Control During Amino Acid Coupling

Racemization of the chiral α-carbon during the carboxyl group activation and coupling is a significant risk in peptide synthesis. While urethane-based protecting groups like Fmoc generally suppress this side reaction, certain amino acids, particularly histidine and cysteine, are highly susceptible. For sterically hindered residues, the longer activation and coupling times required can increase the risk of epimerization.

The primary mechanism for racemization during coupling involves the formation of a 5(4H)-oxazolone intermediate. The addition of additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to the coupling mixture is a standard practice to minimize racemization by suppressing the formation of the oxazolone. umich.edu Using coupling reagents that incorporate these additives, such as HATU and HBTU, is therefore highly recommended for incorporating residues like this compound. uci.edu

Solution-Phase Peptide Synthesis Approaches

While less common than SPPS for long peptides, solution-phase synthesis remains a valuable technique, particularly for the production of di- or tripeptides or for large-scale synthesis. In this approach, protected amino acids are coupled in an organic solvent, and the product is isolated and purified after each step. The same coupling reagents and racemization suppression strategies used in SPPS are applicable here. A key challenge in solution-phase synthesis is the purification of intermediates, which can be difficult for polar peptides.

Chemo- and Regioselectivity Considerations during Incorporation

This compound possesses three reactive functional groups: the N-terminal amine (protected by Fmoc), the C-terminal carboxylic acid, and the phenolic hydroxyl group at the 6-position of the isoquinoline (B145761) ring. For successful incorporation into a peptide, the phenolic hydroxyl group must be protected with an orthogonal protecting group to prevent unwanted side reactions.

During peptide synthesis, this hydroxyl group could otherwise be acylated during coupling steps or participate in other side reactions. A common protecting group for phenols in Fmoc-SPPS is the acid-labile tert-butyl (tBu) ether. This group is stable to the basic conditions of Fmoc deprotection but is readily removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin, along with other side-chain protecting groups. nih.gov Therefore, the building block used in synthesis would likely be Fmoc-L-Tic(6-O-tBu)-OH to ensure proper chemo- and regioselectivity.

Structural and Conformational Analysis of Peptides Incorporating L Tic 6 Oh

Spectroscopic Characterization Techniques

One of the key aspects investigated by NMR is the presence of cis/trans isomers around the peptide bond preceding the Tic residue. For instance, in dipeptides like Dmt-Tic-NH2 and Dmt-Tic-OH, ¹H NMR spectra have revealed the existence of both cis and trans conformers. This observation is critical as the different isomers can exhibit distinct biological activities.

The nuclear Overhauser effect (NOE) provides through-space distance constraints between protons, which are fundamental for structure calculation. In peptides containing the Tyr-Tic or Dmt-Tic pharmacophore, NOEs between the aromatic protons of the Tyr/Dmt residue and the protons of the Tic ring are indicative of a specific folded conformation. For example, the upfield shifts of the α, β, and β' proton resonances of Tic, along with NOEs to the methyl groups of Dmt, are characteristic of a particular conformer.

Furthermore, scalar coupling constants (³J-couplings) obtained from NMR spectra provide information about dihedral angles, which are essential for defining the peptide backbone and side-chain conformations. The analysis of these parameters, often in conjunction with molecular modeling, allows for the generation of a detailed ensemble of solution conformations. Saturation Transfer Difference (STD)-NMR can also be employed to probe the binding epitopes of L-Tic(6-OH)-containing peptides to their receptors, revealing which parts of the peptide are in close contact with the target protein.

| NMR Parameter | Information Gained | Example Application in L-Tic Peptides |

| Chemical Shifts | Electronic environment of nuclei | Upfield shifts of Tic protons indicating specific folding. |

| Nuclear Overhauser Effect (NOE) | Interproton distances (through-space) | Determining proximity between Tyr/Dmt and Tic residues. |

| Scalar Coupling Constants (³J) | Dihedral angles (through-bond) | Defining backbone and side-chain torsion angles. |

| Cis/Trans Isomerism | Conformation around the peptide bond | Identification of multiple conformers in Dmt-Tic peptides. |

| STD-NMR | Ligand binding epitopes | Identifying contact points with receptor proteins. |

Circular Dichroism (CD) spectroscopy is a powerful and rapid technique for assessing the secondary structure of peptides in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a global signature of the peptide's secondary structural elements, including α-helices, β-sheets, turns, and random coils.

For example, a CD spectrum with a strong negative band around 222 nm and a positive band around 190 nm is characteristic of an α-helical conformation. Conversely, a positive band near 195 nm and a negative band around 217 nm suggest the presence of β-sheets. A weak spectrum with a negative band near 198 nm is indicative of a random coil or unordered structure.

CD spectroscopy is also highly sensitive to conformational changes induced by environmental factors such as pH, temperature, or the presence of binding partners. This makes it a valuable tool for studying the stability of L-Tic(6-OH)-containing peptides and their interactions with biological targets.

| Secondary Structure | Characteristic CD Spectral Features |

| α-Helix | Strong negative band at ~222 nm, strong positive band at ~190 nm. |

| β-Sheet | Positive band around 195 nm, negative band around 217 nm. |

| β-Turn | Varies depending on the type of turn, can show a weak positive band near 220-230 nm and a strong negative band near 200 nm. |

| Random Coil | Weak negative band near 198 nm. |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the molecular structure and bonding within a peptide. These methods are particularly useful for analyzing the conformation of the peptide backbone and the presence of hydrogen bonds.

In the context of peptides containing L-Tic(6-OH), IR and Raman spectroscopy can be used to probe the amide I and amide II bands, which are sensitive to the peptide's secondary structure. The amide I band (primarily C=O stretching) typically appears between 1600 and 1700 cm⁻¹, and its frequency can help distinguish between α-helices, β-sheets, and random coils. For example, β-sheets often exhibit a strong amide I band around 1630-1640 cm⁻¹, while α-helices show a band around 1650-1660 cm⁻¹.

The presence of intramolecular hydrogen bonds, which are crucial for stabilizing secondary structures like β-turns, can also be inferred from IR spectra. Hydrogen bonding typically leads to a shift in the vibrational frequencies of the involved groups. The hydroxyl group of L-Tic(6-OH) can act as a hydrogen bond donor or acceptor, and its vibrational signature can be monitored to understand its involvement in the peptide's structure.

Raman spectroscopy offers advantages for studying aqueous solutions of peptides, as water is a weak Raman scatterer. It can provide complementary information to IR spectroscopy, particularly for the vibrations of the peptide backbone and aromatic side chains. The analysis of vibrational spectra is often supported by computational methods, such as Density Functional Theory (DFT), to assign the observed bands to specific molecular vibrations.

| Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Structural Information |

| Amide I (C=O stretch) | 1600 - 1700 | Secondary structure (α-helix, β-sheet, turn, random coil). |

| Amide II (N-H bend, C-N stretch) | 1500 - 1600 | Secondary structure, hydrogen bonding. |

| N-H Stretch | 3100 - 3500 | Hydrogen bonding. |

| O-H Stretch (from Tic(6-OH)) | 3200 - 3600 | Hydrogen bonding involvement of the hydroxyl group. |

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of synthetic peptides, including those containing L-Tic(6-OH). Its primary roles are to confirm the molecular weight of the peptide, thereby verifying its sequence, and to assess its purity.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the peptide and identify any impurities. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used to generate gas-phase peptide ions for MS analysis.

Tandem mass spectrometry (MS/MS) is employed for peptide sequencing. In an MS/MS experiment, a specific peptide ion is selected, fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern, which typically consists of b- and y-type ions resulting from cleavage of the peptide bonds, allows for the determination of the amino acid sequence. This is crucial for confirming the correct incorporation of L-Tic(6-OH) and the sequence of the entire peptide.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is the standard method for assessing the purity of a synthetic peptide, separating the target peptide from any byproducts or unreacted starting materials.

| Mass Spectrometry Technique | Primary Application | Information Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Weight Determination | Accurate mass, elemental composition, impurity identification. |

| Tandem Mass Spectrometry (MS/MS) | Peptide Sequencing | Amino acid sequence verification, localization of modifications. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Purity Analysis | Separation and identification of the target peptide and impurities. |

| MALDI-TOF MS | Molecular Weight Determination | Rapid and sensitive mass analysis. |

X-ray Crystallography of L-Tic(6-OH) Containing Structures

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. While obtaining suitable crystals of peptides can be challenging, a successful crystal structure provides a precise and detailed picture of the peptide's conformation in the solid state. This includes accurate bond lengths, bond angles, and torsion angles.

While specific crystal structures for peptides containing L-Tic(6-OH) were not found in the provided search results, studies on analogous dipeptides containing the Dmt-Tic pharmacophore have been successfully crystallized and analyzed. These studies have provided valuable insights into the solid-state conformations, including intramolecular distances between aromatic rings and the influence of crystal packing forces on the peptide's structure. Such data serves as a crucial benchmark for validating and refining the solution-state conformations determined by NMR and computational methods.

The process of X-ray crystallography involves growing single crystals of the peptide, which are then exposed to a beam of X-rays. The diffraction pattern produced by the crystal is recorded and analyzed to generate an electron density map, from which the atomic positions can be determined.

| Crystallographic Parameter | Structural Information |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise 3D position of each atom in the molecule. |

| Bond Lengths, Angles, and Torsions | The detailed geometry of the molecular structure. |

| Intramolecular Distances | Distances between different parts of the molecule, e.g., aromatic rings. |

| Hydrogen Bonding Network | The pattern of hydrogen bonds within and between molecules in the crystal. |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are powerful tools that complement experimental techniques in the structural analysis of peptides. These methods allow for the exploration of the conformational landscape of peptides containing L-Tic(6-OH) and provide insights into the energetic favorability of different conformations.

Molecular mechanics force fields, such as AMBER, are often used in molecular dynamics (MD) simulations to study the dynamic behavior of peptides in solution. MD simulations can provide an atomistic view of the peptide's flexibility and the transitions between different conformational states. These simulations can also be used to refine structures derived from NMR data by incorporating experimental distance and dihedral angle restraints.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to obtain more accurate information about the electronic structure and to calculate spectroscopic properties, such as vibrational frequencies for comparison with IR and Raman data.

| Computational Method | Purpose | Insights Gained for L-Tic(6-OH) Peptides |

| Molecular Mechanics (e.g., AMBER) | Energy minimization and conformational searching. | Identification of low-energy conformers and preferred geometries. |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of the peptide in a simulated environment (e.g., water). | Understanding conformational flexibility, stability of secondary structures, and solvent effects. |

| Quantum Mechanics (e.g., DFT) | Calculating electronic structure and properties. | Accurate geometries, vibrational frequencies for IR/Raman, electronic properties of the hydroxylated aromatic ring. |

| Homology Modeling | Predicting structure based on known templates. | Generating initial structural models for further refinement. |

Conformational Sampling and Molecular Dynamics Simulations

Detailed research findings on a closely related isomer, 7-hydroxy-Tic (OH-Tic), integrated into a neurotensin (B549771) peptide fragment, offer significant insights applicable to L-Tic(6-OH). In a study, the replacement of a tyrosine residue with OH-Tic was used to probe the importance of side-chain flexibility for receptor activation. nih.gov The tetrahydroisoquinoline framework of Tic restricts the chi 1 (χ1) torsional angle of the side chain, primarily allowing gauche(-) (g-) and gauche(+) (g+) rotameric states while excluding the trans conformation. nih.gov

MD simulations of a peptide analog containing OH-Tic bound to its receptor demonstrated that the residue remained fixed in the g+ conformation. This contrasts with the native peptide where the corresponding tyrosine residue was observed to oscillate between g+ and g- states. nih.gov The inability of the conformationally restrained OH-Tic peptide to activate the receptor, despite binding with high affinity, suggested that the dynamic transition between different conformational states is crucial for biological function. nih.gov These findings highlight that while a residue like L-Tic(6-OH) can stabilize a specific conformation, this stabilization may lock the peptide in a state that is favorable for binding but not for subsequent functional processes like receptor activation. The hydroxyl group itself can further influence the local environment through specific hydrogen-bonding interactions with the receptor or solvent molecules, which can be meticulously tracked in MD simulations.

| Peptide/Residue | Observed χ1 Rotameric States | Key Conformational Feature | Functional Implication |

|---|---|---|---|

| Native Peptide (Tyrosine) | gauche (+), gauche (-) | Dynamic oscillation between states | Receptor Activation |

| Analog Peptide (7-OH-Tic) | gauche (+) only | Conformationally restrained; no oscillation | Receptor Antagonism (Binding without activation) |

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules with high accuracy. plos.org For peptides containing L-Tic(6-OH), these calculations provide fundamental insights into how the 6-hydroxy substituent affects the molecule's intrinsic properties, such as its conformational energy, electron distribution, and ability to engage in non-covalent interactions.

These computational methods can be used to generate a potential energy surface of the molecule, identifying the most stable (lowest energy) conformations. ncsu.edu For a molecule like L-Tic(6-OH), calculations would explore the rotational barriers around key single bonds and the orientation of the hydroxyl group relative to the aromatic ring. Studies on analogous phenolic compounds show that intramolecular hydrogen bonds, for instance between the hydroxyl proton and an adjacent electronegative atom, can significantly stabilize certain conformers. ncsu.edu

Furthermore, quantum chemical calculations can determine the electronic impact of the -OH group on the tetrahydroisoquinoline ring system. The hydroxyl group is an activating, ortho-, para-directing group, meaning it donates electron density to the aromatic ring, particularly at the ortho and para positions. This altered electron distribution influences the ring's capacity for π-π stacking and cation-π interactions, which are critical for molecular recognition at receptor binding sites. The calculations can quantify properties like molecular electrostatic potential, atomic charges, and frontier molecular orbital energies (HOMO-LUMO), which are essential for understanding and predicting intermolecular interactions. plos.org For example, predicting the acidity (pKa) of the phenolic hydroxyl group is feasible through thermodynamic cycles based on DFT calculations, which is crucial for determining its protonation state at physiological pH. researchgate.net

| Calculated Property | Parameter | Significance |

|---|---|---|

| Conformational Energy | Relative Energy (kJ/mol) of Rotamers | Predicts the most stable 3D arrangement of the residue. |

| Electronic Distribution | Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for non-covalent interactions. |

| Bonding Analysis | Bond Dissociation Energy (kcal/mol) | Indicates the strength of chemical bonds, such as the O-H bond, and susceptibility to chemical reactions. ncsu.edu |

| Acidity | Calculated pKa | Determines the likely protonation state of the hydroxyl group in a biological environment. researchgate.net |

Role of L Tic 6 Oh in Modulating Peptide Bioactivity and Selectivity

Structure-Activity Relationship (SAR) Studies in Peptidomimetics

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. In the context of peptidomimetics, the introduction of L-Tic(6-OH) has provided valuable insights into the structural requirements for receptor interaction and proteolytic stability.

The incorporation of L-Tic(6-OH) into peptide sequences has demonstrated a profound impact on their binding affinity and selectivity for various receptors, most notably opioid and neurotensin (B549771) receptors. The constrained nature of the Tic scaffold restricts the conformational freedom of the peptide backbone, which can favor a bioactive conformation for receptor binding. pnas.org

In the realm of opioid-neurotensin hybrid peptides, the substitution of tyrosine at position 11 with L-Tic(6-OH) in neurotensin (NT) analogues has been shown to significantly enhance selectivity for the neurotensin receptor subtype 2 (NTS2) over subtype 1 (NTS1). acs.orgnih.govresearchgate.netnih.gov This is a desirable characteristic as NTS1 activation has been linked to adverse effects. nih.govresearchgate.net For instance, a hybrid peptide containing L-Tic(6-OH) exhibited high NTS2 affinity with a K_i value of 1.7 nM, while its affinity for NTS1 was significantly lower at 4.7 µM, resulting in an exceptional NTS2 selectivity of over 2700-fold. acs.orgnih.govresearchgate.net This highlights the critical role of the L-Tic(6-OH) moiety in discriminating between closely related receptor subtypes. acs.org The substitution of Dmt with Tic(6-OH) in certain opioid-neurotensin hybrids also led to improved selectivity for NTS2, with attenuated binding to NTS1. acs.org

The hydroxyl group at the 6-position of the Tic ring can engage in specific hydrogen bonding interactions within the receptor's binding pocket, further contributing to affinity and selectivity. This strategic placement of a functional group, combined with the conformational rigidity of the Tic structure, makes L-Tic(6-OH) a powerful tool for fine-tuning receptor interactions.

A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. nih.govplos.org The incorporation of non-natural amino acids like L-Tic(6-OH) is a well-established strategy to enhance proteolytic stability. plos.orgmdpi.com The constrained dipeptide mimic can protect susceptible peptide bonds from enzymatic cleavage. acs.org

Specifically, the substitution of natural amino acids with L-Tic(6-OH) can increase the half-life of peptides in plasma. nih.gov For example, modifications within the neurotensin (8-13) sequence, including the introduction of Tic(6-OH), have been shown to improve stability against proteolytic degradation. nih.govacs.org The rigid structure of the Tic ring sterically hinders the approach of proteases, thereby preventing the hydrolysis of adjacent peptide bonds. This increased stability leads to a longer duration of action in vivo, a crucial attribute for therapeutic agents.

Design Principles for Novel Bioactive Peptide Analogues Utilizing L-Tic(6-OH)

The insights gained from SAR studies have led to the formulation of key design principles for creating novel bioactive peptide analogues using L-Tic(6-OH). A primary principle is the use of conformational constraint to pre-organize the peptide into a bioactive conformation, thereby reducing the entropic penalty upon binding to its receptor. researchgate.netnih.gov The rigid Tic scaffold serves this purpose effectively.

Another important principle is the strategic placement of functional groups to optimize interactions with the target receptor. The hydroxyl group of L-Tic(6-OH) can act as a hydrogen bond donor or acceptor, and its position on the aromatic ring can be critical for achieving high affinity and selectivity. researchgate.net

In Vitro Biological Activity Assessments (excluding clinical human trials)

The biological activity of peptide analogues containing L-Tic(6-OH) is rigorously evaluated through a variety of in vitro assays. These assays provide crucial data on receptor binding, functional activity, and potency.

Receptor binding assays are essential for quantifying the affinity of a ligand for its target receptor. giffordbioscience.com These assays typically involve a radiolabeled ligand that competes with the unlabeled test compound (e.g., the L-Tic(6-OH)-containing peptide) for binding to the receptor. The inhibition constant (K_i) is a measure of the compound's binding affinity, with lower K_i values indicating higher affinity. giffordbioscience.comnih.gov

For opioid-neurotensin hybrid peptides, binding affinities for both opioid (μ and δ) and neurotensin (NTS1 and NTS2) receptors are determined. acs.org As mentioned earlier, a peptide analogue incorporating L-Tic(6-OH) demonstrated a K_i of 1.7 nM for NTS2, indicating very high affinity. acs.orgnih.govresearchgate.net The K_i values are determined from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) obtained from competitive binding experiments. nih.govmerckmillipore.com

Table 1: Receptor Binding Affinities of a L-Tic(6-OH)-Containing Peptide Analogue

| Receptor | K_i (nM) |

|---|---|

| NTS1 | 4700 |

| NTS2 | 1.7 |

Data sourced from studies on opioid-neurotensin hybrid peptides. acs.orgnih.govresearchgate.net

Beyond just binding to a receptor, it is crucial to determine whether a compound activates (agonist), blocks (antagonist), or has no effect on the receptor's function. In vitro functional assays are employed to characterize the agonist or antagonist profile of L-Tic(6-OH)-containing peptides. ucla.edu

These assays can measure various cellular responses following receptor activation, such as changes in intracellular second messengers (e.g., cAMP, calcium) or the recruitment of signaling proteins like β-arrestin. acs.org For example, in the context of opioid receptors, functional assays like the guinea pig ileum (GPI) and mouse vas deferens (MVD) bioassays are used to assess µ- and δ-opioid receptor activity, respectively. acs.org The ability of a compound to inhibit electrically stimulated contractions in these tissues indicates agonist activity, while the ability to block the effects of a known agonist indicates antagonist activity. The potency of an antagonist is often expressed as its K_e value. acs.org

For G protein-coupled receptors like the neurotensin receptors, [³⁵S]GTPγS binding assays are commonly used to measure G protein activation upon ligand binding, providing a direct measure of agonism. ucla.edu The results from these functional assays are critical for understanding the full pharmacological profile of novel peptide analogues containing L-Tic(6-OH).

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Fmoc-L-Tic(6-OH)-OH |

| L-Tic(6-OH) |

| Neurotensin |

| Dmt |

| Tle |

| m-Tyr |

| β³hArg |

Advanced Applications and Future Directions in Fmoc L Tic 6 Oh Oh Research

Self-Assembly and Supramolecular Chemistry of Fmoc-L-Tic(6-OH)-OH Derivatives

The self-assembly of Fmoc-protected amino acids into ordered nanostructures, such as hydrogels, is a well-documented phenomenon driven by a combination of non-covalent interactions. While direct studies on this compound are limited, extensive research on analogous Fmoc-amino acids provides a strong predictive framework for its behavior.

Hydrogel Formation and Rheological Properties

Fmoc-amino acids are a prominent class of low molecular weight gelators (LMWGs) capable of forming extensive three-dimensional networks that immobilize water, resulting in self-supporting hydrogels. nih.govrsc.org The gelation process is typically triggered by a change in external conditions, such as pH, temperature, or solvent polarity, which modulates the solubility of the building blocks and promotes their aggregation. nih.govrsc.org For this compound, a pH-triggered approach is anticipated to be effective, similar to that used for Fmoc-L-Tyrosine (Fmoc-Tyr), another hydroxylated aromatic amino acid. researchgate.net

The mechanical, or rheological, properties of these hydrogels are critical for their potential applications. Techniques like oscillatory rheology are used to characterize the viscoelastic nature of the gel, quantifying its stiffness (storage modulus, G') and liquid-like behavior (loss modulus, G''). researchgate.netnih.gov For a stable gel, G' is typically significantly higher than G'', indicating a solid-like character. unibo.it Research on Fmoc-dipeptides has shown that the aromatic architecture profoundly influences the physical characteristics of the resulting hydrogels. nih.gov The rigid, bicyclic structure of the Tic moiety in this compound is expected to contribute significantly to the mechanical strength of the hydrogel, potentially leading to higher G' values compared to more flexible Fmoc-amino acids. The hydroxyl group could further modulate these properties through enhanced hydrogen bonding with the water matrix and between fibers.

Table 1: Comparison of Rheological Properties of Gels from Different Fmoc-Amino Acids (Illustrative)

| Fmoc-Amino Acid Derivative | Typical Trigger | Storage Modulus (G') | Key Structural Feature |

|---|---|---|---|

| Fmoc-Phenylalanine | pH shift | ~1-10 kPa | Aromatic side chain |

| Fmoc-Tyrosine | pH shift / Enzyme | ~1-20 kPa | Aromatic, hydroxylated side chain |

| This compound (Predicted) | pH shift | Potentially >10 kPa | Constrained, aromatic, hydroxylated |

Intermolecular Interactions Driving Self-Assembly (e.g., π-π stacking, hydrogen bonding)

The self-assembly process of Fmoc-amino acids is primarily governed by two key non-covalent interactions: π-π stacking and hydrogen bonding. nih.govnih.gov

π-π Stacking: The bulky, aromatic Fmoc group is the principal driver for aggregation. The planar fluorenyl rings stack upon one another, creating the core of the nanofibrillar structures that form the hydrogel network. aalto.fi This interaction is fundamental to the self-assembly of virtually all Fmoc-derivatized amino acids and peptides. beilstein-journals.org

Hydrogen Bonding: The amino acid portion of the molecule facilitates the formation of hydrogen bonds, often leading to arrangements reminiscent of β-sheets in proteins. nih.gov These interactions occur between the amide and carboxylic acid groups of adjacent molecules, stabilizing the growing nanofibers. rsc.org

Development of Labeled Probes and Imaging Agents Utilizing L-Tic(6-OH)

The unique structural and chemical properties of the L-Tic scaffold make it an attractive component for designing molecular probes and imaging agents. The constrained nature of Tic can lead to peptides with high receptor affinity and selectivity, while the hydroxyl group on L-Tic(6-OH) provides a convenient handle for attaching reporter molecules, such as fluorophores or radioisotopes.

Research has demonstrated the utility of Tic-containing peptides, like TIPP (Tyr-Tic-Phe-Phe-OH), as potent and highly selective antagonists for the δ-opioid receptor. nih.gov Building on this, scientists have synthesized derivatives for positron emission tomography (PET) imaging. In one study, a precursor, H-Dmt-Tic-ε-Lys(Z)-OH (where Dmt is 2',6'-dimethyl-L-tyrosine), was used to create an 18F-labeled antagonist. nih.gov The synthesis involved coupling the peptide to N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB). The resulting radiolabeled peptide demonstrated specific binding to δ-opioid receptors in brain tissue, highlighting the potential of Tic-based structures in neuroreceptor imaging. nih.gov

The presence of the 6-hydroxyl group on the Tic ring offers a direct and specific site for such modifications, potentially simplifying the synthetic route by eliminating the need for an additional residue like lysine (B10760008) for labeling. nih.govmedchemexpress.com A fluorophore or chelating agent for a radionuclide could be attached at this position, creating targeted probes to visualize biological processes or diagnose diseases where specific receptors are implicated.

Integration into Combinatorial Library Synthesis for High-Throughput Screening and Drug Discovery

Combinatorial chemistry is a powerful strategy for drug discovery, enabling the synthesis and screening of vast numbers of compounds to identify new therapeutic leads. americanpeptidesociety.orgqyaobio.com Peptide libraries, in particular, are widely used to discover ligands for receptors, enzyme inhibitors, and other bioactive molecules. nih.gov These libraries can be generated through biological methods like phage display or through synthetic approaches such as split-and-mix synthesis on solid-phase resins. americanpeptidesociety.orgresearchgate.net

The incorporation of non-proteinogenic, conformationally constrained amino acids like L-Tic(6-OH) into combinatorial libraries is a highly valuable strategy. researchgate.net Such building blocks introduce structural rigidity into the peptide backbone, which can pre-organize the molecule into a specific conformation that is favorable for binding to a biological target. This often leads to higher affinity and selectivity compared to peptides composed solely of flexible, natural amino acids.

While synthetic libraries can accommodate a wide variety of unnatural amino acids, the inclusion of this compound would allow for the creation of peptide libraries with unique structural diversity. researchgate.net High-throughput screening of these libraries against a target protein could identify novel hit compounds. nih.gov The hydroxyl group on the Tic ring also presents an opportunity for further diversification, where a secondary library could be generated by modifying this position after the initial peptide sequence is synthesized.

Emerging Synthetic Methodologies and Innovations for L-Tic(6-OH) Derivatives

The synthesis of conformationally constrained amino acids is an active area of chemical research. nih.govnih.gov The preparation of L-Tic and its derivatives typically involves multi-step sequences. Innovations in this area focus on improving efficiency, stereoselectivity, and the ability to introduce diverse functional groups onto the scaffold.

Emerging synthetic strategies that could be applied to L-Tic(6-OH) derivatives include:

Asymmetric Catalysis: The use of chiral catalysts to establish the stereocenters of the molecule in a highly selective manner, reducing the need for lengthy chiral resolutions.

C-H Activation: Direct functionalization of the aromatic C-H bonds of the Tic precursor could provide a more efficient route to introduce the hydroxyl group at the 6-position, bypassing more traditional and often lower-yielding aromatic substitution reactions.

Flow Chemistry: Performing synthetic steps in continuous flow reactors can offer improved control over reaction conditions, enhance safety, and facilitate scale-up.

These advanced methodologies are crucial for making complex building blocks like this compound more accessible for research and development, thereby accelerating their application in peptide science and drug discovery.

Theoretical Frameworks and Predictive Modeling in L-Tic(6-OH) Containing Peptide Design

Computational modeling has become an indispensable tool in modern peptide design. nih.gov For peptides containing non-standard residues like L-Tic(6-OH), which may lack extensive experimental data, theoretical approaches are particularly valuable for predicting structure and function. researchgate.netnih.gov

Several computational frameworks can be applied:

Structure Prediction Tools: While many protein structure prediction tools are trained on natural amino acids, newer methods are being developed to handle modified and unnatural residues. researchgate.netnih.gov Programs like PEPstrMOD are specifically designed to predict the tertiary structures of peptides containing non-natural components. researchgate.netnih.gov Recently, deep learning-based models like AlphaFold2 have also been adapted for predicting cyclic peptide structures, showcasing the potential of AI in this field. nih.gov

Peptide-Protein Docking: These algorithms predict how a peptide might bind to a target protein. nih.gov By incorporating the known conformational constraints imposed by L-Tic(6-OH), these docking studies can generate more accurate models of the binding interface, guiding the design of more potent and selective peptide inhibitors. mdpi.com

These predictive models allow researchers to design and prioritize peptide sequences in silico, reducing the time and cost associated with experimental synthesis and screening. By understanding the structural implications of incorporating L-Tic(6-OH), scientists can more rationally design peptides with desired therapeutic properties.

Q & A

Basic: What are the standard protocols for introducing Fmoc-L-Tic(6-OH)-OH into solid-phase peptide synthesis (SPPS)?

Answer:

this compound is incorporated into SPPS using standard Fmoc-based protocols. The process involves:

- Deprotection : Removal of the Fmoc group with 20% piperidine in DMF (v/v) for 2 × 5 minutes .

- Activation : Pre-activate the amino acid with coupling reagents like HBTU/HOBt or DIC/Oxyma in DMF (1:1:2 molar ratio) for 5 minutes before adding to the resin-bound peptide .

- Coupling : React for 1–2 hours under nitrogen, monitoring completion via Kaiser or chloranil tests. The hydroxyl group at the 6-position may require extended coupling times due to steric hindrance .

- Wash : Rinse the resin with DMF and DCM to remove excess reagents.

Basic: How does the hydroxyl group at the 6-position of Tic influence solubility and coupling efficiency in SPPS?

Answer:

The 6-OH group introduces polarity, enhancing solubility in polar solvents like DMF or DMSO, which is critical for efficient coupling . However, steric hindrance from the hydroxyl group can reduce coupling efficiency by ~10–15% compared to non-hydroxylated analogs. To mitigate this:

- Use double coupling strategies.

- Optimize activation with strong reagents like PyBOP or COMU .

- Increase reaction temperature (e.g., 40°C) to improve kinetics .

Basic: What purification methods are recommended for peptides containing this compound?

Answer:

Post-synthesis purification typically employs:

- Reverse-phase HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). The 6-OH group increases retention time due to hydrogen bonding with the stationary phase .

- Recrystallization : For larger-scale preparations, use solvent systems like ethyl acetate/hexane (3:7) to exploit the compound’s moderate solubility .

- Lyophilization : After HPLC, lyophilize fractions to obtain pure peptides.

Advanced: How can researchers mitigate racemization risks when incorporating this compound under microwave-assisted synthesis?

Answer:

Microwave conditions (e.g., 50°C, 30 W) accelerate coupling but increase racemization risks. Strategies include:

- Low-temperature activation : Pre-cool reagents to 0°C before microwave irradiation .

- Additives : Use 0.1 M HOBt or Oxyma to suppress racemization .

- Short irradiation cycles : Limit microwave exposure to ≤1 minute per coupling step .

Monitor enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy .

Advanced: What strategies address steric hindrance during coupling of this compound with bulky residues?

Answer:

The 6-OH group creates steric challenges when coupling to residues like Trp or Tyr. Solutions include:

- Pseudoproline dipeptides : Temporarily mask adjacent residues to reduce steric bulk .

- Ultrasonication : Apply ultrasound (40 kHz) for 10 minutes to enhance reagent diffusion .

- Orthogonal protection : Protect the 6-OH group with a photolabile group (e.g., NVOC) for later deprotection .

Advanced: How does the 6-OH group influence peptide conformational dynamics, and what techniques analyze these effects?

Answer:

The 6-OH group stabilizes β-turn or α-helix conformations via intramolecular hydrogen bonding. Analytical approaches:

- NMR spectroscopy : Detect hydrogen bonding patterns in DMSO-d6 or aqueous buffer .

- Molecular dynamics (MD) simulations : Model conformational stability using software like GROMACS .

- X-ray crystallography : Resolve crystal structures to identify hydrogen-bonding networks .

Advanced: What are the stability profiles of this compound under acidic/basic conditions?

Answer:

- Acidic conditions (pH < 3) : The Fmoc group remains stable, but the 6-OH group may undergo esterification. Avoid prolonged exposure to TFA .

- Basic conditions (pH > 9) : Rapid Fmoc deprotection occurs, but the 6-OH group can oxidize to a ketone. Use antioxidants like thioglycolic acid (0.1% v/v) .

Store the compound at 2–8°C under inert gas (argon) to prevent degradation .

Advanced: How to troubleshoot low yields in SPPS involving this compound?

Answer:

Common issues and solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.